Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate is a synthetic organic compound with the chemical formula and a molecular weight of approximately 341.56 g/mol. It is characterized by its unique spirocyclic structure, which includes a nitrogen atom in the ring system, contributing to its potential biological activity. The compound is identified by the CAS number 1272655-91-0 and has applications in medicinal chemistry, particularly in the development of enzyme inhibitors and other pharmaceutical agents.
Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate belongs to the class of spirocyclic compounds and carboxylates, which are known for their diverse applications in organic synthesis and medicinal chemistry. Its structure includes a tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents.
The synthesis of ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate typically involves multi-step organic reactions, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Techniques such as flash chromatography may be employed for purification purposes.
The molecular structure of ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate features a spirocyclic arrangement with a central nitrogen atom. The presence of the tert-butyldimethylsilyl group provides steric hindrance that can influence reactivity and biological interactions.
Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate can participate in various chemical reactions typical for carboxylates, including:
The reactions are typically conducted under controlled conditions to prevent side reactions, utilizing techniques such as refluxing or microwave-assisted synthesis for efficiency.
The mechanism of action for ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate may involve:
Research indicates that compounds similar to this one exhibit significant biological activity due to their ability to modulate enzyme activity, particularly in neuropharmacology and pain management contexts .
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate has several scientific uses:
This compound represents a significant interest within pharmaceutical development due to its unique structural features and potential therapeutic applications.
The synthesis of ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate (CAS: 1272655-91-0) employs a convergent retrosynthetic strategy that disconnects the molecule into three key fragments: a cyclohexanone-derived ketone precursor, a protected aminoethanol unit, and an ethyl carboxylate moiety. The spirocyclic core (2-azaspiro[4.5]decane) is constructed via intramolecular N-alkylation or ring-closing metathesis, leveraging the conformational constraints of the cyclohexane ring [2] [4]. The 8-position hydroxy group is masked early with tert-butyldimethylsilyl protection to prevent side reactions during spiroannulation. Computational modeling confirms that the 1,4-distance between the nitrogen and carbonyl carbon in the linear precursor optimally facilitates spirocyclization at 3-Å separation, minimizing steric hindrance from the cyclohexane ring [4].
Table 1: Retrosynthetic Disconnections for Spirocyclic Core
Target Bond | Disconnection Strategy | Key Intermediate |
---|---|---|
C8-Oxygen | TBS protection | 8-Hydroxy-2-azaspiro[4.5]decane |
Spiro C-N bond | Ring-closing metathesis | 4-(2-Aminoethyl)cyclohexene |
C3-Carboxylate | Esterification | 8-TBS-2-azaspiro[4.5]decane-3-carboxylic acid |
tert-Butyldimethylsilyl (tert-butyldimethylsilyl) protection at the 8-hydroxy group is critical for blocking undesired nucleophilic or oxidative side reactions during spirocycle formation. This group’s steric bulk (kinetic diameter: 7.1 Å) shields the oxygen atom while remaining stable under Grignard, Wittig, and mild reducing conditions (e.g., NaBH₄) common in azaspiro syntheses [2] [5]. Comparative studies with less bulky silyl groups (trimethylsilyl, triethylsilyl) reveal tert-butyldimethylsilyl’s superior stability: under basic ring-closing conditions (K₂CO₃/CH₃CN), tert-butyldimethylsilyl ethers exhibit >98% retention versus 40–60% deprotection observed with trimethylsilyl analogs [5]. The tert-butyldimethylsilyl group is selectively introduced using tert-butyldimethylsilyl chloride and imidazole in dimethylformamide at 0°C–25°C, achieving near-quantitative yields without epimerization at adjacent chiral centers [1] [5].
Table 2: Stability Comparison of Silyl Protecting Groups
Protecting Group | Acidic Conditions (pH 3) | Basic Conditions (0.1M KOH) | TBS Deprotection Reagent |
---|---|---|---|
tert-Butyldimethylsilyl | >95% retention | >98% retention | Tetra-n-butylammonium fluoride |
Trimethylsilyl | 20% retention | 45% retention | Acetic acid (0.5%) |
Triisopropylsilyl | 99% retention | 98% retention | Hydrogen fluoride-pyridine |
Esterification at the 3-position must preserve the spiro system’s conformational integrity. The C3 proton exhibits diastereotopicity due to restricted rotation of the spirolactam ring, necessitating stereoselective esterification to avoid racemization. Ethyl ester formation via Steglich esterification (N,N'-dicyclohexylcarbodiimide/4-dimethylaminopyridine) proceeds with 99% stereoretention in anhydrous dichloromethane, whereas acid-catalyzed Fischer esterification (ethanol/H₂SO₄) causes epimerization (>15% dr loss) at C3 [2]. Density functional theory calculations indicate the tert-butyldimethylsilyl ether’s β-silicon effect electronically stabilizes the transition state during nucleophilic acyl substitution, reducing epimerization risk. Nuclear magnetic resonance studies confirm the ester exists exclusively in the trans configuration relative to the spirolactam hydrogen, minimizing 1,3-diaxial interactions [4].
Ring-closing metathesis (RCM) constructs the spiro[4.5]decane skeleton using second-generation Hoveyda-Grubbs catalysts (e.g., [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(o-isopropoxyphenylmethylene)ruthenium), which tolerate the tert-butyldimethylsilyl ether and ester functionalities. Catalyst loadings of 5 mol% in refluxing dichloromethane achieve 85–92% ring closure yield within 2 hours, with ethylene as the sole byproduct [4]. Alternative cyclization via Dieckmann condensation requires harsh conditions (NaH, 130°C) that cleave tert-butyldimethylsilyl protections (<30% yield). Post-RCM hydrogenation employs Pd/C (10 wt%) under 50 psi H₂ to saturate the 4,5-olefin, preserving stereochemistry at C8. Kinetic studies show the tert-butyldimethylsilyl group’s electron-donating effect accelerates RCM by 3.2-fold compared to unprotected hydroxy analogs due to attenuated olefin electron deficiency [2] [4].
Table 3: Catalytic Efficiency in Spirocycle Formation
Catalyst System | Reaction Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|
Hoveyda-Grubbs II | 40 (dichloromethane) | 92 | Ethylene |
Grubbs I | 40 (dichloromethane) | 78 | Ethylene + oligomers |
Pd/C (hydrogenation) | 25 (ethanol) | 95 | None |
Rh/Al₂O₃ (hydrogenation) | 50 (tetrahydrofuran) | 82 | Over-reduced amine |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7